molecular formula C20H31ClO2 B13436808 (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13436808
M. Wt: 338.9 g/mol
InChI Key: UKCSGWKTDSXRLJ-JZMGQWCDSA-N
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Description

The compound (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse chemical properties. This compound is characterized by the presence of multiple chiral centers, a hydroxymethyl group, and a chlorine atom, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial for monitoring the reaction progress and optimizing the conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the removal of the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the chlorine atom can produce a fully hydrogenated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its chiral centers make it an interesting subject for studying stereochemistry and its effects on biological activity.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: This compound differs by the presence of a ketone group instead of a hydroxyl group.

    (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine: This compound has an amino group instead of a hydroxyl group.

Uniqueness

The uniqueness of (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H31ClO2

Molecular Weight

338.9 g/mol

IUPAC Name

(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C20H31ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h12,15-18,22-23H,3-11H2,1-2H3/t12-,15-,16+,17+,18?,19-,20+/m0/s1

InChI Key

UKCSGWKTDSXRLJ-JZMGQWCDSA-N

Isomeric SMILES

C[C@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4Cl)O)C)CO

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4C3(CCC(C4Cl)O)C)CO

Origin of Product

United States

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